molecular formula C15H24O B6287749 1-(4-Pentylphenyl)butan-2-ol CAS No. 2737207-46-2

1-(4-Pentylphenyl)butan-2-ol

Cat. No.: B6287749
CAS No.: 2737207-46-2
M. Wt: 220.35 g/mol
InChI Key: HIHFAYFJPJTYGP-UHFFFAOYSA-N
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Description

1-(4-Pentylphenyl)butan-2-ol is a secondary alcohol characterized by a butan-2-ol backbone substituted with a 4-pentylphenyl group at the 1-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the pentylphenyl substituent. Such compounds are of interest in organic synthesis and materials science, particularly for applications requiring tunable solubility and reactivity.

Properties

IUPAC Name

1-(4-pentylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-3-5-6-7-13-8-10-14(11-9-13)12-15(16)4-2/h8-11,15-16H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHFAYFJPJTYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)CC(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Pentylphenyl)butan-2-ol can be synthesized through several methods, including the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable carbonyl compound to yield the desired alcohol . Another method involves the hydrogenation of crotonaldehyde, which is formed via acetaldehyde aldolization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Pentylphenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

1-(4-Pentylphenyl)butan-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-Pentylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Butanol Derivatives

Compound Name Molecular Formula Functional Group Key Substituents CAS Number
1-(4-Pentylphenyl)butan-2-ol C₁₅H₂₂O Secondary alcohol 4-pentylphenyl at C1 Not available
Bitertanol C₂₀H₂₃N₃O₂ Secondary alcohol Biphenyl-4-yloxy, triazole at C1 55179-31-2
4-Phenyl-2-(phenylseleno)butan-1-ol C₁₆H₁₈OSe Primary alcohol Phenylseleno at C2, phenyl at C4 129603-26-5
4-Phenyl-2-butanone C₁₀H₁₂O Ketone Phenyl group at C4 2550-26-7

Key Observations :

  • The hydroxyl group position (butan-2-ol vs. butan-1-ol) influences hydrogen-bonding capacity and reactivity.
  • Bulky substituents (e.g., pentylphenyl, biphenyl) enhance steric hindrance and lipophilicity, affecting solubility and biological activity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Water) LogP (Predicted)
This compound ~250–270* ~50–70* Low ~4.5–5.0*
Bitertanol Not reported 138–144 Insoluble 4.8
4-Phenyl-2-butanone 245–250 15–17 Slightly soluble 2.1
Propan-1-ol (Reference) 97 -126 Miscible 0.3

*Estimated based on structural analogs.

Key Findings :

  • Boiling Points : Secondary alcohols (e.g., butan-2-ol derivatives) generally exhibit lower boiling points than primary alcohols (e.g., butan-1-ol) due to reduced hydrogen-bonding capacity . The pentylphenyl group in this compound likely elevates its boiling point compared to simpler alcohols.
  • Lipophilicity: The pentylphenyl substituent increases logP values, making the compound more lipid-soluble than 4-phenyl-2-butanone or propan-1-ol .

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